Ala5-Galanin (2-11)

Description

BenchChem offers high-quality Ala5-Galanin (2-11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ala5-Galanin (2-11) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

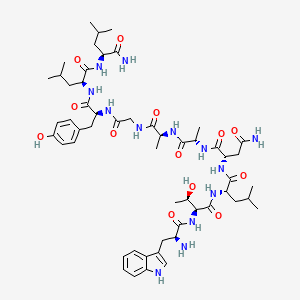

2D Structure

Properties

Molecular Formula |

C54H81N13O13 |

|---|---|

Molecular Weight |

1120.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]butanediamide |

InChI |

InChI=1S/C54H81N13O13/c1-26(2)18-38(46(57)72)63-51(77)39(19-27(3)4)64-53(79)41(21-32-14-16-34(69)17-15-32)62-44(71)25-59-47(73)29(7)60-48(74)30(8)61-50(76)42(23-43(56)70)65-52(78)40(20-28(5)6)66-54(80)45(31(9)68)67-49(75)36(55)22-33-24-58-37-13-11-10-12-35(33)37/h10-17,24,26-31,36,38-42,45,58,68-69H,18-23,25,55H2,1-9H3,(H2,56,70)(H2,57,72)(H,59,73)(H,60,74)(H,61,76)(H,62,71)(H,63,77)(H,64,79)(H,65,78)(H,66,80)(H,67,75)/t29-,30-,31+,36-,38-,39-,40-,41-,42-,45-/m0/s1 |

InChI Key |

NNHVNNDEEUGQGV-YQSLYEHHSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ala5-Galanin (2-11): A Highly Selective GAL2R Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ala5-Galanin (2-11) is a synthetic peptide analogue of the N-terminal fragment of the neuropeptide galanin. This modified ligand is characterized by the substitution of serine with alanine at position 5. This single amino acid change confers a remarkable and potent selectivity for the galanin receptor 2 (GAL2R), making it an invaluable tool for elucidating the physiological and pathological roles of this specific receptor subtype. Unlike the endogenous galanin, which binds to all three galanin receptor subtypes (GAL1R, GAL2R, and GAL3R), Ala5-Galanin (2-11) exhibits a pronounced preference for GAL2R, with significantly diminished or absent affinity for GAL1R and GAL3R.[1][2] This high selectivity allows for the targeted investigation of GAL2R-mediated signaling pathways and their implications in various physiological processes and disease states.

Core Properties and Structure

Ala5-Galanin (2-11) is a decapeptide, representing amino acids 2 through 11 of the native galanin sequence, with a key modification at position 5.

Structure: Thr-Trp-Thr-Leu-Ala -Ser-Ala-Gly-His-Tyr-NH2

The substitution of the polar serine residue with the nonpolar alanine residue at position 5 is the critical determinant of its receptor selectivity.

Quantitative Data Summary

The following tables summarize the key quantitative data for Ala5-Galanin (2-11) from various experimental assays.

Table 1: Receptor Binding Affinity

| Ligand | Receptor Subtype | Binding Affinity (Ki) | Reference |

| Ala5-Galanin (2-11) | Human GAL2R | 258 nM | [3][4] |

| Ala5-Galanin (2-11) | Human GAL1R | No binding detected (up to 0.1 mM) | [1][2] |

| Ala5-Galanin (2-11) | Human GAL3R | No binding detected (up to 0.1 mM) | [1][2] |

Table 2: Functional Activity

| Assay | Cell Line | Parameter | Value | Reference |

| Inositol Phosphate Accumulation | CHO-K1 cells expressing human GAL2R | EC50 | 1.01 ± 0.18 µM | [5] |

| xCELLigence Impedance Assay | CHO-K1 cells expressing human GAL2R | EC50 | 191 ± 49 nM | [6] |

| Cyclic AMP (cAMP) Production | SH-SY5Y cells expressing human GAL2R | - | No significant stimulation | [2] |

Note: The difference in EC50 values between the inositol phosphate and xCELLigence assays may be attributed to the different sensitivities and endpoints of these two distinct assay technologies.[6]

Signaling Pathways

Activation of GAL2R by Ala5-Galanin (2-11) primarily initiates signaling through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of Ala5-Galanin (2-11) are provided below.

Radioligand Competitive Binding Assay

This assay is performed to determine the binding affinity (Ki) of Ala5-Galanin (2-11) for the different galanin receptor subtypes.

Methodology:

-

Cell Culture and Membrane Preparation:

-

CHO-K1 cells stably expressing human GAL1R or GAL2R, and Flp-In T-REx 293 cells with inducible expression of human GAL3R are cultured under standard conditions.

-

Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

-

-

Binding Reaction:

-

Membrane preparations are incubated in a binding buffer containing a constant concentration of [125I]-labeled porcine galanin (a radioligand that binds to all galanin receptor subtypes).

-

Increasing concentrations of unlabeled Ala5-Galanin (2-11) (the competitor ligand) are added to the incubation mixture.

-

The reaction is incubated to allow competitive binding to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters, corresponding to the amount of bound [125I]-galanin, is measured using a gamma counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Ala5-Galanin (2-11) that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of Ala5-Galanin (2-11) to stimulate the production of inositol phosphates, a downstream second messenger of GAL2R activation.

Methodology:

-

Cell Culture and Labeling:

-

CHO-K1 cells stably expressing human GAL2R are seeded in multi-well plates.

-

The cells are pre-incubated with [3H]-myo-inositol for 24 hours to allow for its incorporation into cellular phosphoinositides.

-

-

Ligand Stimulation:

-

The cells are washed and then stimulated with varying concentrations of Ala5-Galanin (2-11) in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates).

-

-

Extraction and Separation:

-

The reaction is terminated, and the cells are lysed.

-

The soluble inositol phosphates are extracted and separated from other cellular components using anion-exchange chromatography.

-

-

Quantification:

-

The amount of [3H]-labeled inositol phosphates is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The data are plotted as a dose-response curve, and the EC50 value (the concentration of Ala5-Galanin (2-11) that produces 50% of the maximal response) is determined.[7]

-

xCELLigence Real-Time Cell Analysis

This label-free assay measures changes in cellular impedance in real-time, providing a dynamic readout of cellular responses to receptor activation.

Methodology:

-

Cell Seeding:

-

CHO-K1 cells expressing human GAL2R are seeded into the wells of an E-Plate, which contains microelectrodes on the bottom.

-

The cells are allowed to attach and proliferate, forming a monolayer over the electrodes.

-

-

Baseline Measurement:

-

The xCELLigence system measures the baseline impedance of the cell monolayer.

-

-

Ligand Addition and Real-Time Monitoring:

-

A dilution series of Ala5-Galanin (2-11) is added to the wells.

-

The instrument continuously monitors the impedance of the cells in real-time. Ligand-induced changes in cell morphology, adhesion, and proliferation result in changes in impedance.

-

-

Data Analysis:

-

The real-time impedance data is recorded and analyzed to generate dose-response curves.

-

The EC50 value is calculated from these curves.

-

Mandatory Visualizations

Experimental Workflow: Inositol Phosphate Accumulation Assay

Logical Relationship: Structure-Activity Relationship of Galanin Analogues

References

- 1. Ala5-galanin (2-11) is a GAL2R specific galanin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ala5-Galanin (2-11) | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. diva-portal.org [diva-portal.org]

- 7. researchgate.net [researchgate.net]

Ala5-Galanin (2-11) mechanism of action

An In-depth Technical Guide on the Mechanism of Action of Ala5-Galanin (2-11)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ala5-Galanin (2-11) is a synthetic peptide fragment and a potent and specific agonist for the Galanin Receptor 2 (GAL2R).[1][2][3][4] This specificity is conferred by a single amino acid substitution of serine to alanine at position 5 of the galanin (2-11) fragment.[3][5] This modification results in a ligand with a more than 375-fold preference for GAL2R over GAL1R and GAL3R, making it an invaluable tool for elucidating the physiological and pathological roles of GAL2R.[3][5][6] This document provides a comprehensive overview of the mechanism of action of Ala5-Galanin (2-11), including its receptor binding profile, signaling pathways, and detailed experimental protocols for its characterization.

Introduction to the Galanin System

The neuropeptide galanin mediates a wide array of physiological functions through three G-protein coupled receptor (GPCR) subtypes: GAL1R, GAL2R, and GAL3R.[3][7][8] These receptors exhibit distinct tissue distribution and couple to different intracellular signaling cascades, leading to diverse biological effects.[3][5] GAL1R and GAL3R primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels.[6][9] In contrast, GAL2R preferentially couples to Gq/11 proteins, activating Phospholipase C (PLC), which in turn stimulates the production of inositol phosphates and the release of intracellular calcium.[6][10] There is also evidence that GAL2R can couple to other G-proteins like Gi/o and G12/13.[6] The lack of highly selective ligands for each receptor subtype has historically hindered the precise delineation of their individual functions.[3][8]

Ala5-Galanin (2-11): A GAL2R-Specific Agonist

Ala5-Galanin (2-11) was developed to address the need for a GAL2R-specific agonist. The parent compound, galanin (2-11), is known to be a non-GAL1R agonist.[6] The substitution of alanine for serine at the 5th position resulted in a peptide that is a full agonist for GAL2R and is unable to bind to GAL1R or GAL3R, even at high concentrations.[3][5]

Quantitative Data: Receptor Binding Affinity

The binding affinity of Ala5-Galanin (2-11) for the three human galanin receptor subtypes has been determined through competitive radioligand binding assays. The data clearly demonstrates its high specificity for GAL2R.

| Ligand | Receptor Subtype | Ki (nM) | Reference |

| Ala5-Galanin (2-11) | GAL2R | 258 | [1][2][4] |

| Ala5-Galanin (2-11) | GAL1R | > 100,000 | [5] |

| Ala5-Galanin (2-11) | GAL3R | > 100,000 | [5] |

Quantitative Data: Functional Activity

The functional activity of Ala5-Galanin (2-11) as a GAL2R agonist has been quantified using second messenger assays.

| Assay | Cell Line | EC50 (µM) | Reference |

| Inositol Phosphate Accumulation | CHO cells expressing human GAL2R | 1.01 ± 0.18 | [11] |

Mechanism of Action: Signaling Pathways

As a full agonist at the GAL2R, Ala5-Galanin (2-11) initiates a cascade of intracellular events. The primary signaling pathway is through the activation of the Gq/11 protein.

Gq/11-Mediated Signaling

Upon binding of Ala5-Galanin (2-11) to GAL2R, the associated Gq/11 protein is activated. The α-subunit of Gq/11 stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The rise in intracellular calcium and the presence of DAG activate Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to a cellular response.

Other Potential Signaling Pathways

While the Gq/11 pathway is predominant for GAL2R, some studies suggest potential coupling to other G-proteins, such as Gi/o. Activation of Gi/o would lead to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. However, studies with Ala5-Galanin (2-11) in SH-SY5Y cells expressing human GAL2R did not show a significant stimulation or inhibition of cAMP production.[5][12]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Ala5-Galanin (2-11).

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of Ala5-Galanin (2-11) for the galanin receptors.

-

Cell Lines: CHO-K1 cells stably expressing human GAL1R, GAL2R, or GAL3R.

-

Radioligand: ¹²⁵I-porcine Galanin.

-

Procedure:

-

Prepare cell membranes from the transfected CHO-K1 cells.

-

Incubate a constant concentration of ¹²⁵I-porcine Galanin with varying concentrations of the unlabeled competitor ligand (Ala5-Galanin (2-11)).

-

Incubations are carried out in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA) for a specified time (e.g., 60 minutes) at a specific temperature (e.g., room temperature).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled galanin (e.g., 1 µM).

-

Calculate IC50 values from the competition curves and convert to Ki values using the Cheng-Prusoff equation.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the activation of the Gq/11 pathway by quantifying the production of inositol phosphates.

-

Cell Lines: CHO-K1 cells stably expressing human GAL2R.

-

Procedure:

-

Seed cells in 24-well plates and grow to near confluency.

-

Label the cells by incubating with [³H]-myo-inositol in inositol-free medium for 24-48 hours.

-

Wash the cells and pre-incubate with a buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, allowing for the accumulation of IPs.

-

Stimulate the cells with varying concentrations of Ala5-Galanin (2-11) for a defined period (e.g., 30-60 minutes) at 37°C.

-

Terminate the reaction by adding a cold acidic solution (e.g., perchloric acid or trichloroacetic acid).

-

Isolate the total inositol phosphates using anion-exchange chromatography (e.g., Dowex columns).

-

Quantify the amount of [³H]-inositol phosphates by liquid scintillation counting.

-

Plot the data as a dose-response curve to determine the EC50 value.[11]

-

Cyclic AMP (cAMP) Assay

This assay is used to determine if Ala5-Galanin (2-11) signals through the Gi/o pathway by measuring changes in cAMP levels.

-

Cell Lines: SH-SY5Y cells stably expressing human GAL2R.[12]

-

Procedure:

-

Culture cells in appropriate plates.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

To measure inhibition of cAMP production (Gi coupling), stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of Ala5-Galanin (2-11).[12]

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA-based or radiometric assay).[5]

-

Analyze the data to determine if Ala5-Galanin (2-11) alters forskolin-stimulated cAMP levels.

-

Conclusion

Ala5-Galanin (2-11) is a highly specific and potent full agonist for the GAL2R. Its mechanism of action is primarily mediated through the Gq/11-PLC-IP3 signaling cascade. The high selectivity of this peptide makes it an essential pharmacological tool for investigating the diverse roles of GAL2R in health and disease, and for the development of novel therapeutics targeting the galanin system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ala5-Galanin (2-11) | CymitQuimica [cymitquimica.com]

- 3. Ala5-galanin (2-11) is a GAL2R specific galanin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Intranasal Delivery of a Methyllanthionine-Stabilized Galanin Receptor-2-Selective Agonist Reduces Acute Food Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Galanin Receptors and Ligands [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. oncotarget.com [oncotarget.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Ala5-Galanin (2-11): A Selective GAL2R Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin, a neuropeptide widely distributed in the central and peripheral nervous systems, exerts its pleiotropic effects through three G protein-coupled receptors (GPCRs): GAL1R, GAL2R, and GAL3R.[1][2] The distinct signaling pathways and tissue distribution of these receptors implicate them in a variety of physiological and pathological processes.[1][2] The development of receptor-subtype-specific ligands is crucial for dissecting the specific roles of each galanin receptor. This guide focuses on Ala5-Galanin (2-11), a truncated and modified galanin analog, that has been identified as a specific and full agonist for the galanin receptor 2 (GAL2R).[1][2]

Ala5-Galanin (2-11) is a decapeptide derived from the N-terminal fragment of galanin (galanin (2-11)) with a single amino acid substitution of serine to alanine at position 5.[1][2] This modification results in a ligand with a remarkable selectivity for GAL2R, showing over 375-fold preference compared to GAL1R and GAL3R.[1][2] This high specificity makes Ala5-Galanin (2-11) an invaluable tool for investigating the physiological and pathophysiological roles of GAL2R, and for the development of novel therapeutic agents targeting this receptor.

Quantitative Data Presentation

The following tables summarize the binding affinity and functional potency of Ala5-Galanin (2-11) at human galanin receptors.

Table 1: Radioligand Binding Affinity of Ala5-Galanin (2-11) at Human Galanin Receptors

| Ligand | Receptor | Kᵢ (nM) | Selectivity vs. GAL2R |

| Ala5-Galanin (2-11) | GAL1R | No detectable binding up to 0.1 mM | >375-fold |

| GAL2R | 258 | - | |

| GAL3R | No detectable binding up to 0.1 mM | >375-fold |

Data compiled from competitive binding studies using ¹²⁵I-galanin.[1][2]

Table 2: Functional Activity of Ala5-Galanin (2-11) at Human GAL2R

| Assay | Cell Line | Parameter | Value | Agonist Profile |

| Inositol Phosphate Accumulation | CHO-K1 cells stably expressing human GAL2R | EC₅₀ | 1.01 ± 0.18 µM | Full Agonist |

| Cyclic Adenosine Monophosphate (cAMP) Production | SH-SY5Y cells stably expressing human GAL2R | - | No significant stimulation | - |

Functional data indicates that Ala5-Galanin (2-11) acts as a full agonist at GAL2R, stimulating the Gq-coupled signaling pathway leading to inositol phosphate production, without affecting the Gi-coupled pathway that modulates cAMP levels.[2]

Signaling Pathways

Activation of GAL2R by Ala5-Galanin (2-11) primarily initiates the Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Experimental Protocols

Radioligand Competitive Binding Assay

This protocol details the method used to determine the binding affinity of Ala5-Galanin (2-11) for human galanin receptors.

Materials:

-

CHO-K1 cells stably expressing human GAL1R, GAL2R, or Flp-In T-REx 293 cells with inducible human GAL3R expression.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.

-

Radioligand: ¹²⁵I-galanin.

-

Competitor ligand: Ala5-Galanin (2-11) at various concentrations.

-

Non-specific binding control: High concentration of unlabeled galanin (e.g., 1 µM).

-

Glass fiber filters (GF/C).

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells to confluency. For inducible GAL3R expression, treat with tetracycline 24 hours prior to harvesting.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at 4°C and resuspend the membrane pellet in fresh binding buffer.

-

Determine protein concentration using a standard protein assay.

-

-

Binding Reaction:

-

In a 96-well plate, add cell membranes (typically 10-30 µg of protein).

-

Add ¹²⁵I-galanin at a final concentration near its K₋d value.

-

Add increasing concentrations of Ala5-Galanin (2-11) or buffer for total binding.

-

For non-specific binding, add a high concentration of unlabeled galanin.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the reaction mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value and calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Inositol Phosphate Accumulation Assay

This protocol measures the functional activity of Ala5-Galanin (2-11) by quantifying the accumulation of inositol phosphates (IPs), a downstream product of Gq/11 signaling.

Materials:

-

CHO-K1 cells stably expressing human GAL2R.

-

Cell culture medium supplemented with [³H]myo-inositol.

-

Stimulation buffer (e.g., HBSS containing 10 mM LiCl).

-

Ala5-Galanin (2-11) at various concentrations.

-

Lysis buffer (e.g., ice-cold 0.1 M HCl).

-

Anion-exchange chromatography columns.

-

Scintillation cocktail and counter.

Procedure:

-

Cell Labeling:

-

Seed CHO-K1-hGAL2R cells in 24-well plates.

-

Incubate the cells for 24-48 hours in a medium containing [³H]myo-inositol to label the cellular phosphoinositide pools.

-

-

Stimulation:

-

Wash the cells with a pre-warmed buffer.

-

Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

-

Add varying concentrations of Ala5-Galanin (2-11) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.

-

Incubate on ice for 30 minutes.

-

Neutralize the cell lysates.

-

-

Purification and Quantification:

-

Apply the lysates to anion-exchange columns.

-

Wash the columns to remove free [³H]myo-inositol.

-

Elute the total [³H]inositol phosphates with a high-salt buffer.

-

Measure the radioactivity of the eluates by liquid scintillation counting.

-

-

Data Analysis:

-

Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the agonist concentration.

-

Determine the EC₅₀ and Emax values from the dose-response curve.

-

References

The Discovery and Evolution of Galanin Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin, a neuropeptide discovered in 1983 from porcine intestinal extracts, has emerged as a significant modulator of a wide array of physiological and pathological processes.[1] Its influence extends to neurotransmission, pain perception, seizure activity, feeding behavior, and neuroendocrine regulation.[2][3][4] The diverse functions of galanin are mediated through its interaction with three distinct G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[5] The therapeutic potential of targeting the galaninergic system has driven extensive research into the development of galanin analogues with improved pharmacokinetic properties and receptor subtype selectivity. This technical guide provides an in-depth overview of the discovery and history of galanin analogues, from early fragments to sophisticated chimeric and non-peptide ligands. It details the experimental methodologies employed in their synthesis and characterization and summarizes their quantitative binding and functional data.

The Galanin Peptide Family and Receptors

The galanin family of peptides includes galanin itself, galanin message-associated peptide (GMAP), galanin-like peptide (GALP), and alarin.[2][6] Galanin is a 29-amino acid peptide in most species (30 in humans) with a highly conserved N-terminal region (residues 1-15) that is crucial for receptor binding and biological activity.[1][7]

The effects of these peptides are mediated by three receptor subtypes:

-

GalR1: Primarily coupled to the Gi/o pathway, its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels.[1][8][9]

-

GalR2: Demonstrates broader signaling capabilities, coupling to Gq/11 to activate phospholipase C (PLC), which in turn mobilizes intracellular calcium.[8][9] It can also couple to Gi/o and G12/13 pathways.[10]

-

GalR3: Similar to GalR1, it predominantly signals through the Gi/o pathway, inhibiting adenylyl cyclase.[1][8][11]

The Evolution of Galanin Analogues

The therapeutic application of native galanin is hampered by its poor metabolic stability and inability to cross the blood-brain barrier.[10][12] This has spurred the development of a diverse range of galanin analogues with enhanced drug-like properties.

Truncated and N-Terminal Modified Analogues

Early research focused on identifying the minimal active fragment of galanin. It was discovered that the N-terminal fragment, galanin(1-16), retains high affinity for galanin receptors.[13] Further studies revealed that specific amino acids, such as Gly1, Trp2, Asn5, and Tyr9, are critical for receptor binding.[14] The galanin(2-11) fragment was later identified as a ligand with a preference for GalR2 and GalR3 over GalR1.[12]

Systemically Active Analogues: The Gal-B2 Story

A significant breakthrough in the development of therapeutically viable galanin analogues was the creation of systemically active compounds. To overcome the blood-brain barrier, researchers designed truncated galanin analogues with modifications to enhance their stability and lipophilicity.

A key strategy involved cationization (addition of positively charged residues like lysine) and lipidization (attachment of a fatty acid moiety, such as palmitoyl).[10][15] This led to the development of Gal-B2 (NAX 5055) , a potent anticonvulsant analogue.[10][12][15] Gal-B2 contains a palmitoylated lysine residue and additional lysine residues at the C-terminus, which improve its metabolic stability and ability to penetrate the central nervous system.[10][15]

Further modifications of Gal-B2, such as altering the N-terminal residue, led to the development of analogues with altered receptor selectivity. For instance, the analogue [N-Me, des-Sar]Gal-B2 showed an 18-fold preference for GalR2 over GalR1.[16]

Chimeric Analogues

Chimeric peptides, which combine the N-terminal fragment of galanin with a C-terminal fragment of another neuropeptide, were developed primarily as antagonists. Notable examples include:

-

M15 (Galantide): Galanin(1-13)-Substance P(5-11)amide.[17]

-

M35: Galanin(1-13)-Bradykinin(2-9)amide.[17]

-

M40: Galanin(1-13)-Neuropeptide Y(25-36)amide.[13]

While these chimeras often act as antagonists in the central nervous system, some have been found to be full agonists in peripheral tissues, such as gastrointestinal smooth muscle.[17]

Non-Peptide Ligands

The quest for orally bioavailable galanin receptor modulators led to the discovery of non-peptide ligands. Galnon , a tripeptidomimetic, was the first non-peptide galanin receptor agonist to be identified.[18] Subsequently, more potent and selective non-peptide antagonists, such as SNAP-37889 and SNAP-398299 , which are specific for GalR3, have been developed.[2]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of key galanin analogues at the three human galanin receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of Galanin Analogues

| Analogue | GalR1 | GalR2 | GalR3 | Reference(s) |

| Galanin (human) | 0.4 | 2.3 | 69.0 | [14] |

| Galanin(1-16) | ~6 | ~6 | - | [19] |

| Galanin(2-11) | 879 | 1.8 | - | [14] |

| Gal-B2 (NAX 5055) | 3.5 | 51.5 | - | [10][12][15] |

| [N-Me, des-Sar]Gal-B2 | - | - | - | [16] |

| M15 (Galantide) | <0.1 (high affinity site), ~6 (low affinity site) | - | - | [20] |

| M35 | - | - | - | [11] |

| M40 | - | - | - | [11] |

| Galnon | 12000 | 24000 | - | [14] |

| GALP (human) | 77 | 28 | 10 | [21] |

Note: A dash (-) indicates that data was not reported in the cited sources.

Table 2: Functional Activity (EC50/IC50, nM) of Galanin Analogues

| Analogue | Activity | Receptor | Value (nM) | Reference(s) |

| Galanin | Agonist | GalR1/GalR2 | - | [16] |

| [N-Me, des-Sar]Gal-B2 | Agonist | GalR2 | - | [16] |

| Galnon | Agonist | GalR1 | - | [18] |

| GALP (human, 1-60) | Agonist | GalR3 | 10 (IC50) | [21] |

| GALP (human, 1-60) | Agonist | GalR2 | 28 (IC50) | [21] |

| GALP (human, 1-60) | Agonist | GalR1 | 77 (IC50) | [21] |

Note: A dash (-) indicates that the specific EC50/IC50 value was not provided in a readily accessible format in the cited sources, although agonist/antagonist activity was described.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and characterization of galanin analogues.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The majority of galanin analogues are synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis.[6][22]

Protocol Overview:

-

Resin Swelling: The solid support resin (e.g., Rink amide resin for C-terminal amides) is swollen in a suitable solvent like dimethylformamide (DMF).[23]

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of piperidine in DMF to expose the free amine.[23]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HOBt) and coupled to the free amine on the resin.[23]

-

Capping (Optional): Any unreacted free amines can be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.[22]

-

Repeat Cycles: The deprotection and coupling steps are repeated for each amino acid in the sequence.[22]

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[4]

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[4][6]

-

Characterization: The final product is characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its molecular weight.[6][19]

Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[24]

Protocol Overview:

-

Membrane Preparation: Cell membranes expressing the galanin receptor of interest (e.g., from transfected cell lines like CHO or SH-SY5Y) are prepared by homogenization and centrifugation.[13][16]

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., ¹²⁵I-galanin) and varying concentrations of the unlabeled competitor analogue.[24]

-

Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.[24]

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.[24]

-

Data Analysis: The data is analyzed to determine the IC50 value of the analogue, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[24]

Functional Assays

Functional assays are used to determine whether a ligand acts as an agonist or an antagonist and to quantify its potency (EC50 or IC50).

-

cAMP Assays (for GalR1 and GalR3): Since these receptors are Gi/o-coupled, their activation inhibits adenylyl cyclase and reduces cAMP levels. Forskolin is often used to stimulate cAMP production, and the inhibitory effect of the galanin analogue is then measured. cAMP levels can be quantified using methods like radioimmunoassay (RIA) or time-resolved fluorescence resonance energy transfer (TR-FRET).[3]

-

Calcium Mobilization Assays (for GalR2): As GalR2 is coupled to Gq/11, its activation leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-8) and a fluorescent plate reader.[25]

In Vivo Models

-

Anticonvulsant Activity (6 Hz Corneal Stimulation Model): This model is used to assess the ability of galanin analogues to protect against seizures.

-

Analgesic Activity (Formalin Test): This model is used to evaluate the pain-relieving effects of galanin analogues.

-

Procedure: A dilute solution of formalin is injected into the paw of a rodent, which elicits a biphasic pain response (an early acute phase and a later inflammatory phase). The time the animal spends licking the injected paw is measured as an indicator of pain. The ability of the test compound to reduce licking time is assessed.[15][26]

-

Visualizations

Signaling Pathways

Experimental Workflow

Conclusion

The journey from the initial discovery of galanin to the development of receptor-subtype-selective, systemically active analogues showcases the power of medicinal chemistry and molecular pharmacology in transforming a native peptide into potential therapeutic leads. The strategies of truncation, chemical modification, and the creation of chimeric and non-peptide ligands have provided a rich toolbox of pharmacological agents to probe the complex biology of the galaninergic system. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to build upon this foundation and further explore the therapeutic potential of targeting galanin receptors for a range of neurological and peripheral disorders.

References

- 1. pnas.org [pnas.org]

- 2. Galanin receptor 3 - Wikipedia [en.wikipedia.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. ChemiSCREEN™ Membrane Preparation Recombinant Human GAL2 Galanin Receptor | HTS186M [merckmillipore.com]

- 6. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. biorxiv.org [biorxiv.org]

- 9. ChemiSCREEN™ GAL1 Galanin Receptor Membrane Preparation [discoverx.com]

- 10. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. Design, synthesis, and characterization of high-affinity, systemically-active galanin analogues with potent anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a HiBiT Peptide-based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Generating Orally-Active Galanin Analogs with Analgesic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Chimeric galanin analogs that function as antagonists in the CNS are full agonists in gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. ChemiSCREEN™ GAL2 Galanin Receptor Membrane Preparation [discoverx.com]

- 21. advinus.com [advinus.com]

- 22. chemistry.du.ac.in [chemistry.du.ac.in]

- 23. chem.uci.edu [chem.uci.edu]

- 24. europeanreview.org [europeanreview.org]

- 25. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 26. criver.com [criver.com]

An In-depth Technical Guide to Ala5-Galanin (2-11): Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ala5-Galanin (2-11) is a synthetic peptide fragment and a highly specific agonist for the galanin receptor 2 (GAL2R). As a modified analogue of the endogenous neuropeptide galanin, it represents a valuable tool for investigating the physiological and pathological roles of the GAL2R signaling pathway. This technical guide provides a comprehensive overview of the structure, chemical properties, and experimental methodologies related to Ala5-Galanin (2-11).

Structure and Chemical Properties

Ala5-Galanin (2-11) is a decapeptide with the amino acid sequence Trp-Thr-Leu-Asn-Ala-Ala-Gly-Tyr-Leu-Leu-NH2. The key modification from the native galanin (2-11) fragment is the substitution of Serine with Alanine at position 5. This single amino acid change confers remarkable selectivity for the GAL2R.

Physicochemical Properties

| Property | Value | Reference |

| Amino Acid Sequence | Trp-Thr-Leu-Asn-Ala-Ala-Gly-Tyr-Leu-Leu-NH2 | [1] |

| Molecular Weight | 1120.3 g/mol | [2] |

| Chemical Formula | C54H81N13O13 | [2] |

| Purity | Typically >98% | [2] |

| Appearance | Solid | [2] |

Binding and Functional Activity

| Parameter | Value | Receptor | Reference |

| Binding Affinity (Ki) | 258 nM | Human GAL2R | [1][2] |

| Functional Activity (EC50) | 1.01 ± 0.18 µM (Inositol Phosphate Accumulation) | Human GAL2R | [1] |

| Receptor Selectivity | >375-fold preference for GAL2R over GAL1R and GAL3R | Human | [3] |

| Functional Characterization | Full Agonist | Human GAL2R | [3] |

Signaling Pathway

Ala5-Galanin (2-11) exerts its biological effects by selectively binding to and activating the GAL2R, a G-protein coupled receptor (GPCR). Activation of GAL2R by Ala5-Galanin (2-11) primarily leads to the stimulation of the Gq protein signaling cascade. This results in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to various downstream cellular responses. Notably, Ala5-Galanin (2-11) does not significantly stimulate the production of cyclic adenosine monophosphate (cAMP).[1]

Caption: Ala5-Galanin (2-11) signaling pathway via GAL2R.

Experimental Protocols

Peptide Synthesis and Purification

Synthesis: Ala5-Galanin (2-11) is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) methodology.[4]

-

Resin: Rink-amide resin is commonly used to obtain a C-terminally amidated peptide.

-

Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. A coupling agent such as 1-hydroxybenzotriazole (HOBt) is used.

-

Fmoc Deprotection: The Fmoc protecting group is removed with a solution of piperidine in dimethylformamide (DMF) to allow for the next amino acid coupling.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.[4]

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

-

Column: A C18 column is typically used for purification.

-

Mobile Phases: A gradient of acetonitrile in water with 0.1% TFA is commonly employed.

-

Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.

-

Verification: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

Caption: Workflow for the synthesis of Ala5-Galanin (2-11).

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Ala5-Galanin (2-11) for galanin receptors.

-

Cell Culture: Use cell lines stably expressing the human galanin receptors (GAL1R, GAL2R, or GAL3R), for example, Chinese Hamster Ovary (CHO) cells.

-

Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.

-

Assay Buffer: A typical binding buffer consists of 25 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, and 0.4% BSA.

-

Competition Reaction: Incubate the cell membranes with a fixed concentration of a radiolabeled galanin ligand (e.g., [125I]-porcine galanin) and increasing concentrations of unlabeled Ala5-Galanin (2-11).

-

Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine the IC50 value (the concentration of Ala5-Galanin (2-11) that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of Ala5-Galanin (2-11) to stimulate the Gq signaling pathway.

-

Cell Culture and Labeling: Culture CHO cells stably expressing human GAL2R and label them overnight with [3H]-myo-inositol in inositol-free medium.

-

Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Stimulation: Stimulate the cells with varying concentrations of Ala5-Galanin (2-11) for a defined period (e.g., 30-60 minutes) at 37°C.

-

Lysis and Extraction: Terminate the reaction by adding a lysis buffer (e.g., ice-cold perchloric acid).

-

Purification: Separate the inositol phosphates from the cell lysate using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Detection: Elute the [3H]-inositol phosphates and quantify the radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the concentration-response curve and determine the EC50 value.

Conclusion

Ala5-Galanin (2-11) is a potent and selective agonist for the GAL2R. Its well-defined structure and chemical properties, coupled with established experimental protocols for its synthesis and characterization, make it an indispensable tool for research in neuroscience, endocrinology, and drug development. This guide provides the foundational technical information required for its effective use in the laboratory.

References

An In-depth Technical Guide to Ala5-Galanin (2-11) Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways activated by Ala5-Galanin (2-11), a specific agonist for the Galanin Receptor 2 (GAL2R). Galanin and its receptors are implicated in a wide range of physiological and pathological processes, making specific ligands like Ala5-Galanin (2-11) valuable tools for research and potential therapeutic development.[1][2][3] This document details the receptor binding affinity, downstream second messenger activation, and the experimental methodologies used to elucidate these pathways.

Core Concepts: Galanin Receptors and Ligand Specificity

The diverse physiological functions of the neuropeptide galanin are mediated by three G-protein coupled receptor (GPCR) subtypes: GAL1R, GAL2R, and GAL3R.[1][2][3][4] These receptors exhibit distinct tissue distribution and couple to different intracellular signaling cascades.[1][3][5] GAL1R and GAL3R primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP).[1][5] In contrast, GAL2R predominantly signals through Gq/11 proteins, activating phospholipase C (PLC).[1][5][6]

Ala5-Galanin (2-11) is a modified analogue of the endogenous galanin fragment, galanin (2-11).[3][7] The single amino acid substitution of serine to alanine at position 5 results in a ligand with a significant preference for GAL2R.[3][7] This specificity makes Ala5-Galanin (2-11) an invaluable tool for isolating and studying the specific functions of GAL2R.

Quantitative Data: Receptor Binding and Functional Potency

The following tables summarize the quantitative data for Ala5-Galanin (2-11) and related ligands, providing a comparative view of their binding affinities and functional potencies at the three galanin receptor subtypes.

Table 1: Binding Affinities (Ki) of Galanin Ligands for Galanin Receptors

| Ligand | GAL1R Ki (nM) | GAL2R Ki (nM) | GAL3R Ki (nM) | Reference |

| Ala5-Galanin (2-11) | >100,000 | 258 | >100,000 | [3][7][8][9] |

| Galanin (human) | 1 | 1 | - | [8] |

| Galanin (rat, mouse) | 0.98 | 1.48 | 1.47 | [8] |

| Galanin (2-11) | No affinity | High affinity | High affinity | [10] |

Table 2: Functional Potency (EC50) of Galanin Ligands

| Ligand | Assay | Cell Line | Receptor | EC50 (µM) | Reference |

| Ala5-Galanin (2-11) | Inositol Phosphate Accumulation | CHO K1 cells | human GAL2R | 1.01 ± 0.18 | [11] |

| Galanin 1-16 | Ca2+ Influx Inhibition | Cultured myenteric neurons | rat GalR1 | 0.172 | [10] |

| human GALP (3-32) | Extracellular Acidification Rate | SH-SY5Y cells | human GalR2 | 0.36 | [8] |

Signaling Pathways of Ala5-Galanin (2-11)

As a specific GAL2R agonist, Ala5-Galanin (2-11) primarily initiates signaling through the Gq/11 pathway.[3][7] The activation of GAL2R by Ala5-Galanin (2-11) leads to a cascade of intracellular events, as depicted in the following diagram.

While the primary pathway involves Gq/11, some evidence suggests that GAL2R can also couple to other G-proteins, such as Gi and Go, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[6] However, studies using Ala5-Galanin (2-11) did not show a significant effect on cAMP production, which is consistent with a lack of strong Gi coupling.[7][12]

Experimental Protocols

The characterization of Ala5-Galanin (2-11) and its signaling pathways relies on a series of well-established experimental protocols. The following provides a detailed methodology for the key experiments cited.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.

-

Objective: To determine the Ki of Ala5-Galanin (2-11) for human GAL1R, GAL2R, and GAL3R.

-

Materials:

-

CHO-K1 cells stably expressing human GAL1R, GAL2R, or GAL3R.

-

Membrane preparations from the aforementioned cells.

-

[125I]-porcine Galanin (radioligand).

-

Ala5-Galanin (2-11) (competitor ligand).

-

Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes (20-40 µg of protein) with a fixed concentration of [125I]-porcine Galanin (e.g., 0.1 nM).

-

Add increasing concentrations of unlabeled Ala5-Galanin (2-11) (e.g., 10^-12 to 10^-5 M).

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled galanin (e.g., 1 µM).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the activation of the Gq/11 pathway by quantifying the production of inositol phosphates.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of Ala5-Galanin (2-11) in stimulating IP production via GAL2R.

-

Materials:

-

CHO-K1 cells stably expressing human GAL2R.

-

[3H]-myo-inositol.

-

Stimulation buffer (e.g., HEPES-buffered saline containing 10 mM LiCl).

-

Ala5-Galanin (2-11).

-

Lysis buffer.

-

Anion exchange chromatography columns (e.g., Dowex AG1-X8).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Seed cells in 24-well plates and grow to near confluency.

-

Label the cells by incubating with [3H]-myo-inositol in inositol-free medium for 24-48 hours.

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with stimulation buffer containing LiCl (to inhibit inositol monophosphatase) for 15-30 minutes.

-

Stimulate the cells with varying concentrations of Ala5-Galanin (2-11) for a defined period (e.g., 30-60 minutes) at 37°C.

-

Terminate the stimulation by adding ice-cold lysis buffer (e.g., 0.1 M formic acid).

-

Separate the total inositol phosphates from free [3H]-myo-inositol using anion exchange chromatography.

-

Elute the inositol phosphates and quantify the radioactivity by liquid scintillation counting.

-

Plot the concentration-response curve and determine the EC50 and Emax values using non-linear regression.

-

Cyclic AMP (cAMP) Assay

This assay is used to assess the coupling of a receptor to Gi/o (inhibition of cAMP) or Gs (stimulation of cAMP) proteins.

-

Objective: To determine if Ala5-Galanin (2-11) affects cAMP levels via GAL2R.

-

Materials:

-

SH-SY5Y cells stably expressing human GAL2R.[12]

-

Forskolin (an adenylyl cyclase activator).

-

Ala5-Galanin (2-11).

-

cAMP assay kit (e.g., radioimmunoassay or ELISA-based).

-

-

Procedure (for Gi/o coupling):

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Treat the cells with varying concentrations of Ala5-Galanin (2-11) in the presence of a fixed concentration of forskolin (to stimulate basal cAMP production).

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive binding assay kit.

-

A decrease in forskolin-stimulated cAMP levels indicates Gi/o coupling.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the pharmacological characterization of a novel galanin receptor ligand.

Conclusion

Ala5-Galanin (2-11) is a potent and specific agonist for GAL2R, primarily activating the Gq/11-PLC-IP3 signaling cascade. Its high selectivity makes it an essential pharmacological tool for dissecting the physiological and pathological roles of GAL2R. The experimental protocols detailed in this guide provide a framework for the continued investigation of galanin receptor signaling and the development of novel therapeutics targeting this system.

References

- 1. The galanin and galanin receptor subtypes, its regulatory role in the biological and pathological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Galanin Receptors and Ligands [frontiersin.org]

- 3. Ala5-galanin (2-11) is a GAL2R specific galanin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pnas.org [pnas.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Ala5-Galanin (2-11) | CymitQuimica [cymitquimica.com]

- 10. Galanin inhibition of voltage-dependent Ca(2+) influx in rat cultured myenteric neurons is mediated by galanin receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Ala5-Galanin (2-11)

The neuropeptide galanin is a key modulator in a multitude of physiological processes, exerting its effects through three G-protein coupled receptor subtypes: GALR1, GALR2, and GALR3.[1][2][3] The distinct distribution and signaling pathways of these receptors underscore the therapeutic potential of developing receptor-specific ligands. Ala5-Galanin (2-11) has emerged as a significant tool in this endeavor, identified as a short, specific agonist for the GALR2 subtype.[4][5] This document provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of Ala5-Galanin (2-11), details the experimental protocols for its characterization, and visualizes its associated signaling pathways.

Pharmacodynamics of Ala5-Galanin (2-11)

The pharmacodynamic profile of Ala5-Galanin (2-11) is characterized by its high selectivity and full agonist activity at the GALR2 receptor.

Receptor Binding Affinity

A single amino acid substitution—replacing serine with alanine at position 5 in the galanin (2-11) fragment—confers remarkable specificity for GALR2.[4][5] This modification results in a ligand that is effectively unable to bind to GALR1 or GALR3, even at high concentrations.[4][5] Ala5-Galanin (2-11) demonstrates a preference for GALR2 that is more than 375-fold compared to the other receptor subtypes.[4][5]

| Ligand | Receptor Subtype | Binding Affinity (Ki) |

| Ala5-Galanin (2-11) | GALR2 | 258 nM[6][7][8] |

| GALR1 | > 100,000 nM[4][5] | |

| GALR3 | > 100,000 nM[4][5] |

Functional Activity and Signaling

Ala5-Galanin (2-11) acts as a full agonist at the GALR2 receptor.[4][5] Activation of GALR2 initiates a cascade of intracellular events. The GALR2 receptor preferentially couples to Gq/11-type G proteins, which in turn activates phospholipase C (PLC).[9] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium levels.[9] There is also evidence suggesting that GALR2 can couple to Gi/o and G12/13-type G proteins.[9]

Functional studies confirm that Ala5-Galanin (2-11) stimulates inositol phosphate (IP) production in cells expressing human GALR2, with a potency comparable to that of full-length rat galanin.[10][11]

| Parameter | Value | Cell Line |

| EC50 (Inositol Phosphate Accumulation) | 1.01 ± 0.18 µM | CHO cells expressing human GALR2[10][11] |

In contrast to its effect on the IP pathway, Ala5-Galanin (2-11) does not significantly stimulate cyclic adenosine monophosphate (cAMP) production.[4]

Pharmacokinetics of Ala5-Galanin (2-11)

Detailed pharmacokinetic data for Ala5-Galanin (2-11), such as its in vivo half-life, clearance rate, and bioavailability, are not extensively documented in the available literature. However, the pharmacokinetic profile of galanin and its analogues is an area of active research. Natural galanin is known for its susceptibility to rapid degradation by peptidases, resulting in a very short in vivo plasma half-life of approximately 4 minutes.[9] This inherent instability necessitates the development of modified analogues for potential therapeutic applications.[9] Research into stabilizing modifications, such as the introduction of lanthionines, aims to prolong the half-life and improve the drug delivery options for galanin-based peptides.[9]

Experimental Protocols

The characterization of Ala5-Galanin (2-11) involves a range of standard and advanced experimental techniques.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity and selectivity of the ligand for galanin receptor subtypes.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GALR1, GALR2, or Flp-In T-REx 293 cells with inducible expression of human GALR3 are cultured and harvested.[4]

-

Membrane Preparation: Cell membranes are prepared through homogenization and centrifugation.

-

Competitive Binding: Membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., porcine-[¹²⁵I]-galanin) and varying concentrations of the unlabeled competitor ligand, Ala5-Galanin (2-11).[4]

-

Separation and Counting: Bound and free radioligand are separated by filtration. The radioactivity of the filters is then measured using a gamma counter.

-

Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Second Messenger Functional Assays

These assays measure the functional consequence of receptor activation.

Inositol Phosphate (IP) Accumulation Assay:

-

Cell Seeding and Labeling: CHO-K1 cells stably expressing human GALR2 are seeded and pre-incubated with [³H]-myo-inositol for 24 hours to label the cellular phosphoinositide pools.[4][10]

-

Ligand Stimulation: Cells are washed and then stimulated with varying concentrations of Ala5-Galanin (2-11) (e.g., 10⁻¹⁰ to 10⁻⁴ M) in the presence of LiCl (to inhibit inositol monophosphatase).[4][10]

-

Extraction: The reaction is terminated, and the total inositol phosphates are extracted.

-

Quantification: The amount of [³H]-inositol phosphates is quantified by scintillation counting.

-

Data Analysis: Dose-response curves are generated to determine the EC50 value.[10]

Cyclic AMP (cAMP) Assay:

-

Cell Culture: SH-SY5Y cells stably expressing human GALR2 are used.[4]

-

Stimulation: Cells are treated with the ligand in the presence of an adenylyl cyclase activator like forskolin.

-

Measurement: Intracellular cAMP levels are measured using commercially available kits, often based on competitive immunoassays (e.g., ELISA).

Label-Free Real-Time Assays

These modern techniques provide dynamic information about cellular responses following receptor activation without the need for labels.

-

Optical Biosensor (e.g., EnSpire®): This technology measures dynamic mass redistribution (DMR) within a cell upon ligand binding, providing a holistic view of the integrated cellular response.[4][5]

-

Electric Biosensor (e.g., xCELLigence®): This system monitors changes in cellular impedance in real-time.[4][5] The binding of a ligand to a G-protein coupled receptor causes changes in cell morphology, adhesion, and volume, which are detected as variations in impedance.[4]

Conclusion

Ala5-Galanin (2-11) is a highly valuable pharmacological tool, distinguished by its specificity as a full agonist for the GALR2 receptor. Its pharmacodynamic properties have been well-characterized through a variety of in vitro assays, confirming its utility in selectively probing GALR2-mediated signaling pathways. While comprehensive in vivo pharmacokinetic data remains to be fully elucidated, the development of such specific ligands is a critical step forward in understanding the complex roles of the galaninergic system and in advancing the design of novel therapeutics for a range of disorders, including neurological diseases.

References

- 1. Galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Galanin receptor - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Galanin Receptors and Ligands [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Ala5-galanin (2-11) is a GAL2R specific galanin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ala5-Galanin (2-11) | CymitQuimica [cymitquimica.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Intranasal Delivery of a Methyllanthionine-Stabilized Galanin Receptor-2-Selective Agonist Reduces Acute Food Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Ala5-Galanin (2-11) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ala5-Galanin (2-11) is a synthetic peptide fragment and a specific agonist for the Galanin Receptor 2 (GAL2R), a G-protein coupled receptor (GPCR).[1][2][3][4][5] This peptide analog exhibits a high degree of selectivity for GAL2R over the other galanin receptor subtypes, GAL1R and GAL3R, making it a valuable tool for investigating the specific physiological and pathological roles of GAL2R signaling.[3][6] Galanin and its receptors are implicated in a variety of biological processes, including neurotransmission, pain perception, inflammation, and cell proliferation.[3][6][7] These application notes provide detailed protocols for utilizing Ala5-Galanin (2-11) in common cell culture experiments to probe GAL2R function.

Mechanism of Action

Ala5-Galanin (2-11) acts as a full agonist at the GAL2R.[3][6] Upon binding, it induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins. GAL2R is known to primarily couple to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade.[8][9][10] This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[8][9][10] GAL2R can also couple to other G-proteins, such as Gi/o and G12/13, leading to the modulation of adenylyl cyclase activity and Rho GTPase signaling, respectively.[11][12]

Data Presentation

The following table summarizes the quantitative data for Ala5-Galanin (2-11) from cell-based assays.

| Parameter | Value | Cell Line | Assay Type | Reference |

| Binding Affinity (Ki) | 258 nM | CHO cells expressing human GAL2R | Competitive Radioligand Binding | [1][2][5][13] |

| Functional Potency (EC50) | 1.01 ± 0.18 µM | CHO cells expressing human GAL2R | Inositol Phosphate Accumulation | [2][6][14] |

| cAMP Signaling | No significant stimulation | SH-SY5Y cells expressing human GAL2R | cAMP Assay | [1] |

Mandatory Visualizations

Signaling Pathway of Ala5-Galanin (2-11) via GAL2R

Caption: Signaling pathways activated by Ala5-Galanin (2-11) through GAL2R.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of Ala5-Galanin (2-11) for GAL2R expressed in CHO cells.

Materials:

-

CHO cells stably expressing human GAL2R

-

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

-

Phosphate-Buffered Saline (PBS)

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

-

Radioligand: [125I]-Galanin

-

Ala5-Galanin (2-11) stock solution

-

Non-specific binding control: High concentration of unlabeled galanin (e.g., 1 µM)

-

96-well microplates

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Culture CHO-GAL2R cells to 80-90% confluency.

-

Membrane Preparation:

-

Wash cells with ice-cold PBS and scrape into a centrifuge tube.

-

Centrifuge at 500 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the membrane pellet in Binding Buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of membrane suspension, 50 µL of [125I]-Galanin (at a concentration near its Kd), and 50 µL of Binding Buffer.

-

Non-specific Binding: 50 µL of membrane suspension, 50 µL of [125I]-Galanin, and 50 µL of 1 µM unlabeled galanin.

-

Competition: 50 µL of membrane suspension, 50 µL of [125I]-Galanin, and 50 µL of serially diluted Ala5-Galanin (2-11).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine).

-

Wash the filters three times with ice-cold Binding Buffer.

-

Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Ala5-Galanin (2-11).

-

Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.

-

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: Step-by-step workflow for the competitive radioligand binding assay.

Inositol Phosphate (IP) Accumulation Assay

This protocol measures the accumulation of inositol phosphates in response to GAL2R activation by Ala5-Galanin (2-11) in CHO cells.

Materials:

-

CHO cells stably expressing human GAL2R

-

Cell culture medium (e.g., DMEM/F-12)

-

Inositol-free DMEM

-

[3H]-myo-inositol

-

Stimulation Buffer: HBSS or serum-free medium containing 10 mM LiCl

-

Ala5-Galanin (2-11) stock solution

-

Lysis Buffer: e.g., 0.1 M formic acid

-

Dowex AG1-X8 resin (formate form)

-

Scintillation fluid and counter

Procedure:

-

Cell Seeding: Seed CHO-GAL2R cells into 24-well plates and grow to near confluency.

-

Radiolabeling:

-

Wash the cells with inositol-free DMEM.

-

Incubate the cells in inositol-free DMEM containing [3H]-myo-inositol (e.g., 1 µCi/mL) for 24 hours to label the cellular phosphoinositide pools.[1]

-

-

Stimulation:

-

Wash the cells with Stimulation Buffer.

-

Pre-incubate the cells with Stimulation Buffer for 15-30 minutes at 37°C.

-

Add varying concentrations of Ala5-Galanin (2-11) to the wells in triplicate and incubate for 30-60 minutes at 37°C.

-

-

Lysis and IP Isolation:

-

Aspirate the stimulation buffer and lyse the cells with ice-cold Lysis Buffer.

-

Transfer the lysates to columns containing Dowex AG1-X8 resin.

-

Wash the columns with water to remove free [3H]-myo-inositol.

-

Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

-

Quantification:

-

Add the eluate to scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the radioactivity (counts per minute, CPM) against the log concentration of Ala5-Galanin (2-11).

-

Determine the EC50 value from the resulting dose-response curve.

-

Cyclic AMP (cAMP) Assay

This protocol is to determine if Ala5-Galanin (2-11) modulates intracellular cAMP levels, typically via Gi/o coupling.

Materials:

-

SH-SY5Y cells expressing human GAL2R

-

Cell culture medium

-

Stimulation Buffer (e.g., HBSS with 0.5 mM IBMX)

-

Forskolin (to stimulate adenylyl cyclase)

-

Ala5-Galanin (2-11) stock solution

-

cAMP assay kit (e.g., luminescence-based or ELISA-based)

Procedure:

-

Cell Seeding: Seed SH-SY5Y-GAL2R cells into a 96-well plate.

-

Stimulation:

-

Pre-treat cells with a phosphodiesterase inhibitor like IBMX for 15-30 minutes.

-

Treat cells with varying concentrations of Ala5-Galanin (2-11) in the presence of a fixed concentration of forskolin (e.g., 1-10 µM) for 15-30 minutes at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the cAMP concentration using the provided reagents and a suitable plate reader (luminometer or spectrophotometer).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production at each concentration of Ala5-Galanin (2-11).

-

Plot the percentage of inhibition against the log concentration of the peptide.

-

Cell Viability Assay

This protocol, based on the CellTiter-Glo® Luminescent Cell Viability Assay, assesses the effect of Ala5-Galanin (2-11) on cell viability.

Materials:

-

Target cell line (e.g., H9C2 cardiac myoblasts, or a cell line relevant to the research question)

-

Cell culture medium

-

Ala5-Galanin (2-11) stock solution

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Treatment:

-

After 24 hours, treat the cells with a range of concentrations of Ala5-Galanin (2-11) in triplicate. Include a vehicle-only control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

Assay:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement:

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (from wells with medium only) from all experimental readings.

-

Express the data as a percentage of the vehicle-treated control cells.

-

Plot cell viability against the log concentration of Ala5-Galanin (2-11).

-

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Activation of the galanin receptor 2 (GalR2) protects the hippocampus from neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | G alpha (12/13) signalling events [reactome.org]

- 6. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]

- 7. cAMP assays [bio-protocol.org]

- 8. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]

- 10. biorxiv.org [biorxiv.org]

- 11. ch.promega.com [ch.promega.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 14. promega.com [promega.com]

Application Notes: Utilizing Ala5-Galanin (2-11) for Selective GAL2R Studies

Introduction

Galanin is a neuropeptide that exerts its effects through three G-protein coupled receptors (GPCRs): GAL1R, GAL2R, and GAL3R.[1] These receptors have distinct distributions and signaling pathways, making them attractive therapeutic targets for conditions like neuropathic pain, epilepsy, and depression.[2][3] A significant challenge in studying the galaninergic system has been the lack of stable and subtype-specific ligands.[1][4]

Ala5-Galanin (2-11) is a synthetic peptide analog of galanin that addresses this challenge. A single amino acid substitution (Serine to Alanine at position 5) in the galanin (2-11) fragment results in a ligand with high specificity for the GAL2 receptor (GAL2R).[1][4] This specificity makes Ala5-Galanin (2-11) an invaluable tool for researchers investigating the physiological and pathological roles of GAL2R. It acts as a full agonist at GAL2R, enabling detailed studies of its signaling and function.[1][4]

Key Applications:

-

Selective Investigation of GAL2R Signaling: As a specific agonist, it allows for the targeted activation of GAL2R to study its downstream signaling cascades, primarily through the Gq/11 pathway leading to inositol phosphate accumulation.[2][5]

-

Competitive Radioligand Binding Assays: Used as a 'cold' ligand to determine the binding affinity of other test compounds for GAL2R.

-

Functional Assays: Characterizing the agonist or antagonist properties of novel compounds at the GAL2R.

-

Delineating Physiological Roles: Helps to distinguish the specific biological functions of GAL2R from those of GAL1R and GAL3R in various cellular and animal models.

Quantitative Data: Binding Profile of Ala5-Galanin (2-11)